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Compound of Interest

Compound Name: TCO-SS-amine

Cat. No.: B12425800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the conjugation of

molecules containing primary amines using trans-cyclooctene (TCO) derivatives. This method

is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of

biomolecules in complex biological systems.

Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO)

and a tetrazine is an exceptionally fast and selective bioorthogonal "click" reaction.[1][2] This

catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for

labeling sensitive biological molecules. A common strategy to introduce a TCO moiety onto a

biomolecule, such as a protein or antibody, is to target primary amines, which are readily

available on lysine residues. This is typically achieved using an N-hydroxysuccinimide (NHS)

ester of a TCO-containing linker.

The "TCO-SS-amine" linker mentioned in the topic is a heterobifunctional molecule. It contains

a TCO group for reaction with a tetrazine, a cleavable disulfide (-SS-) bond, and a primary

amine. The primary amine of this linker can be conjugated to a molecule with an activated

carboxylic acid. However, a more frequent application involves using a TCO-linker that is

already activated, such as a TCO-NHS ester, to directly label a protein or other molecule that

has primary amines.
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This document will focus on the widely used protocol for labeling primary amines on

biomolecules with TCO-NHS esters, followed by the subsequent bioorthogonal reaction with a

tetrazine-modified molecule.

Principle of the Reaction
The overall process is a two-step conjugation:

Amine Labeling: A TCO-linker functionalized with an NHS ester (TCO-NHS ester) is reacted

with a biomolecule containing primary amines (e.g., lysine residues on a protein). The NHS

ester reacts with the primary amine to form a stable amide bond, covalently attaching the

TCO group to the biomolecule.

Bioorthogonal Ligation: The TCO-labeled biomolecule is then reacted with a molecule

functionalized with a tetrazine. The TCO and tetrazine groups selectively and rapidly "click"

together via an iEDDA reaction to form a stable conjugate.

Data Presentation
Table 1: Reaction Parameters for TCO-NHS Ester
Conjugation to Primary Amines
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Parameter Recommended Range Notes

pH 7.2 - 9.0

The reaction of NHS esters

with primary amines is pH-

dependent. Higher pH

increases the rate of reaction

but also the rate of NHS-ester

hydrolysis.

Molar Excess of TCO-NHS

Ester
10 to 50-fold

For protein concentrations ≥ 5

mg/mL, a 10 to 20-fold molar

excess is often sufficient. For

more dilute protein solutions, a

higher excess (20 to 50-fold) is

recommended to compensate

for hydrolysis.

Reaction Time
30 minutes to 2 hours at room

temperature

Longer incubation times (e.g.,

on ice for 2 hours) can also be

used.

Reaction Buffer
Amine-free buffers (e.g., PBS,

HEPES, Borate)

Buffers containing primary

amines, such as Tris or

glycine, will compete with the

target molecule for reaction

with the NHS ester and should

be avoided during the labeling

step.

Quenching Reagent
50-100 mM Tris-HCl or

Glycine, pH ~8.0

Added after the labeling

reaction is complete to

consume any unreacted TCO-

NHS ester.

Table 2: Kinetic Data for TCO-Tetrazine Ligation
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Reactants Reaction Conditions
Second-Order Rate
Constant (k)

TCO & 3,6-di-(2-pyridyl)-s-

tetrazine
Aqueous Media up to 30,000 M⁻¹s⁻¹

sTCO & Genetically Encoded

Tetrazine Amino Acid
Eukaryotic Systems 8 x 10⁴ M⁻¹s⁻¹

TCO-conjugated CC49

antibody & [¹¹¹In]In-labeled-Tz
PBS at 37 °C (13 ± 0.08) x 10³ M⁻¹s⁻¹

Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by targeting

primary amines on lysine residues.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before

use).

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Desalting spin column or dialysis cassette for purification.

Procedure:

Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer),

perform a buffer exchange into an amine-free reaction buffer like PBS at a pH of 7.2-8.5.

TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the

TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add the calculated amount of the TCO-NHS ester stock solution to the

protein solution. For a protein concentration of ≥ 5 mg/mL, use a 10-fold molar excess. For

concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-

100 mM. Incubate for 5-15 minutes at room temperature.

Purification: Remove the excess, unreacted TCO-NHS ester and quenching reagent using a

desalting spin column or by dialysis. The TCO-labeled protein is now ready for the

subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-

functionalized molecule.

Materials:

Purified TCO-labeled protein.

Tetrazine-functionalized molecule.

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

Reaction Setup: Combine the TCO-labeled protein with the tetrazine-functionalized molecule

in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-

labeled protein is a common starting point.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The

reaction is often very fast, and its progress can sometimes be monitored by the

disappearance of the pink/red color of the tetrazine.
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Purification (Optional): Depending on the downstream application, the final conjugate can be

purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or

another suitable method.

Mandatory Visualization

Step 1: TCO Labeling of Primary Amines

Step 2: Bioorthogonal TCO-Tetrazine Ligation
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Molecule
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(e.g., SEC) Final Conjugate

Click to download full resolution via product page

Caption: Experimental workflow for the two-step TCO-conjugation to primary amines.
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Issue Potential Cause Recommended Solution

Low or No Labeling with TCO-

NHS Ester

Hydrolysis of NHS ester: The

NHS ester is moisture-

sensitive.

Allow the TCO-NHS ester vial

to equilibrate to room

temperature before opening.

Prepare stock solutions in

anhydrous DMSO or DMF

immediately before use.

Suboptimal pH: The reaction of

NHS esters with primary

amines is pH-dependent.

Perform the labeling reaction

in a buffer with a pH between

7.2 and 9.0.

Competing primary amines in

buffer: Buffers like Tris or

glycine will react with the NHS

ester.

Ensure the reaction buffer is

free of primary amines. Use

buffers like PBS, HEPES, or

borate.

Slow or Incomplete TCO-

Tetrazine Reaction

Degradation of Reactants:

TCOs can be sensitive to

thiols, and tetrazines can

degrade in aqueous media.

Verify the integrity of your

TCO-labeled protein and

tetrazine reagent. If reducing

agents were used upstream,

ensure they have been

completely removed.

Steric Hindrance: Bulky groups

near the TCO or tetrazine can

slow the reaction.

Consider using a TCO linker

with a longer PEG spacer to

reduce steric hindrance.

Inaccurate Quantification:

Incorrect concentrations of

reactants will affect the

reaction efficiency.

Accurately determine the

concentration of your TCO-

labeled protein and tetrazine

stock solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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